Cas no 73384-59-5 (Ceftriaxone)

Ceftriaxone is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its key advantages include high stability against β-lactamases, extended half-life allowing for once- or twice-daily dosing, and excellent tissue penetration, including cerebrospinal fluid. Ceftriaxone exhibits potent efficacy against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Neisseria meningitidis, and Enterobacteriaceae. It is commonly used for severe infections like meningitis, sepsis, and complicated urinary or respiratory tract infections. The drug is administered intravenously or intramuscularly, with reliable pharmacokinetics and a favorable safety profile. Its dual excretion pathway (renal and biliary) reduces dose adjustment requirements in renal impairment, enhancing clinical utility.
Ceftriaxone structure
Ceftriaxone structure
商品名:Ceftriaxone
CAS番号:73384-59-5
MF:C18H18N8O7S3
メガワット:554.579918384552
MDL:MFCD00865013
CID:59465
PubChem ID:5479530

Ceftriaxone 化学的及び物理的性質

名前と識別子

    • Ceftriaxone
    • 7-{[(2Z)-2-(2-AMINO-1,3-THIAZOL-4-YL)-2-(METHOXYIMINO)ACETYL]AMINO}-3-{[(2-METHYL-5,6-DIOXO-1,2,5,6-TETRAHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLI C ACID
    • EFATRIAXONE
    • Ceftriazone sodium(Sterile)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-, [6R-[6α,7β(Z)]]-
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-, (6R,7R)-
    • Biotrakson
    • Rocefin
    • CEFTRIAZONE
    • (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFATRIAXONE, USP25
    • Ceftriaxone Sodium(Sterile)
    • Antibiotic Ro-13-9904
    • ceftriaxome
    • BDBM50049707
    • (6R,7R,Z)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-3,4-didehydrocepham-4-carboxylic acid
    • DTXSID0022773
    • Rocephine
    • CEFTRIAXONE [WHO-DD]
    • HY-B0712
    • 73384-59-5
    • EN300-23582312
    • W-104454
    • (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Ceftriaxona [INN-Spanish]
    • A899928
    • (E)-Ceftriaxone
    • Ceftriaxone (TN)
    • DTXCID902773
    • Rocephin
    • 75J73V1629
    • D07659
    • DB01212
    • CTRX
    • 74578-69-1
    • AS-56320
    • C06683
    • (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7^2-(Z)-(O-
    • BDBM50103601
    • DRG-0071
    • CEFTRIAXONE [INN]
    • Ro 139904
    • 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-(((2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl)methyl)-3,4-didehydrocepham-4-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Ceftriaxona
    • EINECS 277-405-6
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-8-OXO-3-(((1,2,5,6-TETRAHYDRO-2-METHYL-5,6-DIOXO-1,2,4-TRIAZIN-3-YL)THIO)METHYL)-, (6R-(6.ALPHA.,7.BETA.(Z)))-
    • Rocephalin
    • Ceftriaxone [USAN:INN:JAN]
    • UNII-75J73V1629
    • AKOS015960618
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-, (6R,7R)-
    • Cefatriaxone, Antibiotic for Culture Media Use Only
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-3-(((1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio)methyl)-, (6R,7R)-
    • (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(methyloxy)imino]acetyl}amino)-3-{[(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Ceftriaxon
    • Ceftriaxona (INN-Spanish)
    • ceftriaxonum natricum
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-(((2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-3-(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-[1,2,4]triazin-3-ylsulfanylmethyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid(Ceftriaxone)
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-3-(((1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio)methyl)-, (6R-(6alpha,7beta(Z)))-
    • (6R,7R,Z)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • AC-1592
    • CHEBI:29007
    • Ceftriaxonum
    • CEFTRIAXONE SODIUM
    • J01DA13
    • CHEMBL161
    • Rophex
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-3-(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-[1,2,4]triazin-3-ylsulfanylmethyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Ceftriaxone)
    • (6R,7R)-7-{2-(2-Amino-thiazol-4-yl)-2-[(Z)-methoxyimino]-acetylamino}-3-(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-[1,2,4]triazin-3-ylsulfanylmethyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFTRIAXONE [VANDF]
    • Ceftriaxone (INN)
    • (6R,7R)-7-{2-(2-Amino-thiazol-4-yl)-2-[(Z)-methoxyimino]-acetylamino}-3-(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-[1,2,4]triazin-3-ylsulfanylmethyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Ceftriaxonum [INN-Latin]
    • Ceftriaxonum (INN-Latin)
    • CEFTRIAXONE [MI]
    • (6R,7R,)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • SCHEMBL23354
    • BRD-K96734425-304-01-7
    • MDL: MFCD00865013
    • インチ: InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1
    • InChIKey: VAAUVRVFOQPIGI-SPQHTLEESA-N
    • ほほえんだ: O=C(C(N12)=C(CSC(N(C)NC3=O)=NC3=O)CS[C@]2([H])[C@H](NC(/C(C4=CSC(N)=N4)=N\OC)=O)C1=O)O

計算された属性

  • せいみつぶんしりょう: 554.04600
  • どういたいしつりょう: 554.04605846g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 13
  • 重原子数: 36
  • 回転可能化学結合数: 9
  • 複雑さ: 1110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 288Ų

じっけんとくせい

  • 色と性状: 白色または灰白色の結晶粉末、無臭。吸湿性があります。
  • 密度みつど: 2.0±0.1 g/cm3
  • ゆうかいてん: 155 ºC
  • ふってん: Not available
  • フラッシュポイント: Not available
  • PSA: 293.80000
  • LogP: -0.70130
  • じょうきあつ: Not available
  • ようかいせい: 水に溶け、メタノールに微溶解し、エタノールに溶けない。

Ceftriaxone セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • WGKドイツ:3
  • 危険カテゴリコード: 42/43
  • セキュリティの説明: S22; S24; S37; S45
  • 危険物標識: Xn
  • リスク用語:R42/43
  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Ceftriaxone 税関データ

  • 税関コード:3003201700
  • 税関データ:

    中国税関コード:

    3003201700

Ceftriaxone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C244995-100mg
Ceftriaxone
73384-59-5
100mg
$ 506.00 2023-09-08
eNovation Chemicals LLC
Y1054043-100mg
Ceftriaxone
73384-59-5 98%
100mg
$140 2024-06-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55538-100mg
Ceftriaxone
73384-59-5 98%
100mg
¥449.00 2023-09-07
TRC
C244995-10mg
Ceftriaxone
73384-59-5
10mg
$ 133.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C304513-100mg
Ceftriaxone
73384-59-5 98%
100mg
¥523.90 2023-09-03
TRC
C244995-1g
Ceftriaxone
73384-59-5
1g
$ 1918.00 2023-04-18
Aaron
AR019GKC-1g
Ceftriaxone
73384-59-5 95%
1g
$273.00 2025-02-28
A2B Chem LLC
AV19888-25mg
Ceftriaxone sodium
73384-59-5 98%
25mg
$47.00 2023-12-30
A2B Chem LLC
AV19888-1g
Ceftriaxone sodium
73384-59-5 95%
1g
$1975.00 2024-04-19
1PlusChem
1P019GC0-5mg
Ceftriaxone
73384-59-5 99%
5mg
$267.00 2025-03-03

Ceftriaxone 合成方法

Ceftriaxone 関連文献

Ceftriaxoneに関する追加情報

Recent Advances in Ceftriaxone (73384-59-5) Research: A Comprehensive Review

Ceftriaxone (CAS: 73384-59-5) is a third-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections, including meningitis, pneumonia, and sepsis. Its broad-spectrum activity against Gram-positive and Gram-negative bacteria, coupled with its favorable pharmacokinetic profile, has made it a cornerstone in antimicrobial therapy. Recent studies have focused on optimizing its clinical use, exploring novel formulations, and addressing emerging resistance mechanisms. This research brief synthesizes the latest findings related to Ceftriaxone, highlighting its therapeutic potential and current challenges.

One of the key areas of recent research involves the pharmacokinetics and pharmacodynamics of Ceftriaxone. A 2023 study published in the *Journal of Antimicrobial Chemotherapy* investigated the optimal dosing regimens for critically ill patients, revealing that higher doses may be required to achieve therapeutic concentrations in certain populations, such as those with augmented renal clearance. Additionally, researchers have explored the use of Ceftriaxone in combination therapies to enhance efficacy and reduce resistance. For instance, a synergistic effect was observed when Ceftriaxone was paired with azithromycin in treating multidrug-resistant *Neisseria gonorrhoeae* infections.

Another significant advancement is the development of novel Ceftriaxone formulations to improve stability and bioavailability. A 2024 study in *International Journal of Pharmaceutics* reported the successful encapsulation of Ceftriaxone in biodegradable nanoparticles, which demonstrated prolonged release and enhanced penetration into bacterial biofilms. This innovation holds promise for treating chronic infections, such as those associated with cystic fibrosis or osteomyelitis. Furthermore, researchers are investigating the potential of Ceftriaxone-loaded hydrogels for localized drug delivery, particularly in wound infections.

Despite its widespread use, the emergence of Ceftriaxone-resistant bacterial strains poses a growing challenge. Recent genomic studies have identified specific resistance mechanisms, including extended-spectrum beta-lactamases (ESBLs) and mutations in penicillin-binding proteins. A 2023 meta-analysis in *The Lancet Infectious Diseases* highlighted the global rise of ESBL-producing *Escherichia coli* and *Klebsiella pneumoniae*, underscoring the need for vigilant antimicrobial stewardship. In response, researchers are exploring adjuvants that can restore Ceftriaxone's activity against resistant strains, such as beta-lactamase inhibitors like avibactam.

In conclusion, Ceftriaxone (73384-59-5) remains a vital tool in the fight against bacterial infections, with ongoing research addressing its pharmacokinetic optimization, novel formulations, and resistance challenges. The integration of nanotechnology and combination therapies offers exciting avenues for enhancing its clinical utility. However, the rise of resistance mechanisms necessitates continued innovation and prudent use to preserve its efficacy for future generations.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量